molecular formula C15H8Cl3F3N2O2 B3040824 N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide CAS No. 243644-17-9

N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide

Cat. No.: B3040824
CAS No.: 243644-17-9
M. Wt: 411.6 g/mol
InChI Key: AZYBEZXWVNRLEX-UHFFFAOYSA-N
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Description

N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. This pathway plays a crucial role in regulating inflammation, immune response, and cell survival. TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide inhibits the NF-κB pathway by specifically targeting the inhibitor of kappa B kinase (IKK) complex. This complex is responsible for phosphorylating and activating the inhibitor of kappa B (IκB), which leads to the release of NF-κB and its translocation into the nucleus. This compound inhibits the phosphorylation of IκB, thereby preventing the activation of NF-κB and its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. This compound also inhibits the migration and invasion of cancer cells, which is important for preventing metastasis. In autoimmune disorders, this compound inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are responsible for the inflammation and tissue damage associated with these diseases. In inflammatory diseases, this compound reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide in lab experiments is its specificity for the IKK complex, which allows for the specific inhibition of the NF-κB pathway. This compound also has good solubility in aqueous solutions, which makes it easy to use in lab experiments. However, one limitation of using this compound is its potential toxicity, which can affect cell viability and lead to false results. Therefore, it is important to use appropriate concentrations of this compound in lab experiments and to perform toxicity assays to ensure that the results are not affected by cell death.

Future Directions

There are several future directions for the study of N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide. One potential direction is the development of more potent and selective inhibitors of the IKK complex. This could lead to the development of more effective therapies for diseases that are associated with the activation of the NF-κB pathway. Another potential direction is the study of the combination of this compound with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo could provide important information for the development of this compound as a therapeutic agent.

Scientific Research Applications

N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to have potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis, by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in inflammatory diseases, such as inflammatory bowel disease, by reducing inflammation and tissue damage.

Properties

IUPAC Name

2,3,3-trichloro-N-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3F3N2O2/c16-12(13(17)18)14(24)23-9-4-5-11(22-7-9)25-10-3-1-2-8(6-10)15(19,20)21/h1-7H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYBEZXWVNRLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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